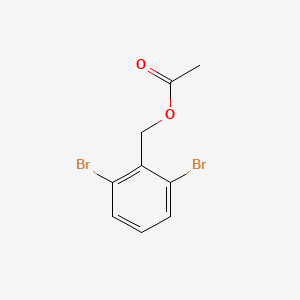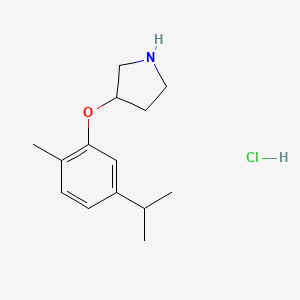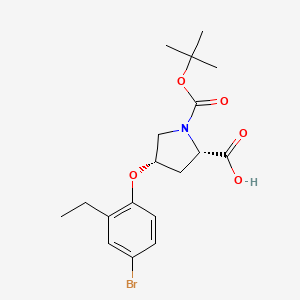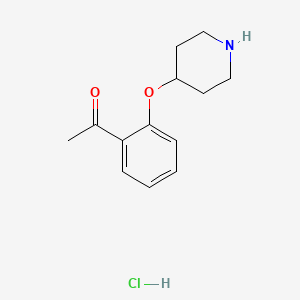
2,6-Dibromobenzyl acetate
Vue d'ensemble
Description
2,6-Dibromobenzyl acetate is an organic compound with the molecular formula C9H8Br2O2 . It has a molecular weight of 307.97 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromobenzyl acetate consists of a benzyl group substituted with two bromine atoms at the 2 and 6 positions and an acetate group . The InChI code for the compound is 1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
2,6-Dibromobenzyl acetate is a solid compound . The compound should be stored in a refrigerator . It is shipped at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity Studies
One application of 2,6-dibromobenzyl acetate and related compounds is in chemical synthesis, particularly in forming carbon-carbon bonds. Wang, Seiders, and Floreancig (2004) described the use of homobenzylic ethers with pendent enol acetate nucleophiles in reactions to form 2,6-disubstituted tetrahydropyrones. This process, which involves cleavage reactions followed by cyclizations, is significant for its efficiency and stereocontrol, providing a pathway for synthesizing biologically active natural products (Wang, Seiders, & Floreancig, 2004).
Bromination Reactions
Another aspect of research on 2,6-dibromobenzyl acetate-like compounds is exploring bromination reactions. Nakatani, Takahashi, Watanabe, Shintoku, and Hase (1984) studied the reaction of various benzyl alcohols, ethers, and acetates with bromine water, noting how the benzyl substituent's electronegativity affects the product yield and type. This research provides insights into the bromination of aromatic nuclei, which is critical in synthesizing diverse organic compounds (Nakatani et al., 1984).
Catalytic Processes
In catalysis, 2,6-dibromobenzyl acetate-related compounds play a role in facilitating chemical reactions. Kang, Cai, Wang, and Li (2014) demonstrated the use of 2-hydroxyethylammonium acetate ionic liquid as a catalyst in the solvent-free synthesis of 2,6-dibenzylidenecycloalkanones. The advantages of this method include high yields, short reaction times, and environmental benefits due to the absence of solvents (Kang, Cai, Wang, & Li, 2014).
Applications in Organic and Medicinal Chemistry
The utility of 2,6-dibromobenzyl acetate extends to organic and medicinal chemistry. Prajapati, Schulzke, Kindermann, and Kapdi (2015) developed a selective palladium-catalyzed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. This method is notable for its low catalyst loading and ambient temperature operation, producing diversely substituted pyridines important for pharmaceutical research (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).
Safety And Hazards
The safety information for 2,6-Dibromobenzyl acetate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Propriétés
IUPAC Name |
(2,6-dibromophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMWUROKHRRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731281 | |
| Record name | (2,6-Dibromophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromobenzyl acetate | |
CAS RN |
1147858-83-0 | |
| Record name | (2,6-Dibromophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)


![3-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397667.png)

![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)
![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
